ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate
Description
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is a complex organic compound known for its unique chemical structure and properties
Properties
IUPAC Name |
ethyl N-[(Z)-3-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-cyanoprop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O4/c1-2-30-18(29)27-17(28)11(8-24)9-25-13-4-5-15(14(20)7-13)31-16-6-3-12(10-26-16)19(21,22)23/h3-7,9-10,25H,2H2,1H3,(H,27,28,29)/b11-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZWNDBJIMQNSF-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline with ethyl cyanoacetate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacrylate derivatives and trifluoromethyl-substituted anilines. Examples include:
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- 3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
Uniqueness
Ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-2-cyanoacetyl]carbamate, also known by its CAS number 338770-16-4, is a complex organic compound with significant biological activity. This article explores its biological properties, potential applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C20H17ClF3N3O5
- Molecular Weight : 471.81 g/mol
Structural Characteristics
The compound features multiple functional groups, including:
- A chlorinated aromatic ring
- A trifluoromethyl group
- A carbamate moiety
These structural components contribute to its biological activity, particularly in agricultural applications.
This compound is classified as a carbamate derivative , known for its ability to inhibit acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of the nervous system in target organisms, particularly pests. The mechanism can be summarized as follows:
- Inhibition of AChE : Prevents the breakdown of acetylcholine.
- Neurotoxicity : Causes continuous stimulation of the nervous system.
- Pest Control : Effective against various pests in agriculture.
Efficacy Against Pests
Research indicates that this compound exhibits potent activity against a range of pests in the Phyla Arthropoda, Mollusca, and Nematoda. Its efficacy is attributed to its structural features that enhance binding affinity to AChE.
Table 1: Biological Activity Summary
| Biological Activity | Target Organisms | Mechanism | Effect |
|---|---|---|---|
| AChE Inhibition | Insects | Neurotoxic action | Pest mortality |
| Herbicidal Properties | Weeds | Growth inhibition | Reduced crop competition |
Study 1: Pesticidal Efficacy
A study published in agricultural journals demonstrated that this compound effectively controlled populations of aphids and beetles in field trials. The compound was applied at varying concentrations, revealing a dose-dependent response with significant pest mortality observed at higher concentrations.
Study 2: Stability and Environmental Impact
Research conducted on the environmental stability of this compound indicated that it maintains efficacy across a range of pH levels, making it suitable for diverse agricultural conditions. Stability studies showed minimal degradation under acidic and neutral conditions, suggesting potential for use in various soil types without rapid loss of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
